molecular formula C14H12F3N5O7S B117110 Flupyrsulfuron CAS No. 150315-10-9

Flupyrsulfuron

Cat. No. B117110
M. Wt: 451.34 g/mol
InChI Key: HCNBYBFTNHEQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flupyrsulfuron is a herbicide that belongs to the sulfonylurea family. It is used to control various weeds in agricultural fields, including broadleaf weeds and grasses. Flupyrsulfuron is known for its high efficacy and selectivity, making it a popular choice for farmers and growers.

Mechanism Of Action

Flupyrsulfuron works by inhibiting the biosynthesis of branched chain amino acids in plants, which are essential for protein synthesis. This leads to the accumulation of toxic levels of isoleucine, valine, and leucine, causing the death of the plant. Flupyrsulfuron is absorbed through the leaves and roots of the plant and translocated to the growing points, where it exerts its herbicidal activity.

Biochemical And Physiological Effects

Flupyrsulfuron has been found to affect the growth and development of plants in various ways. It inhibits the biosynthesis of branched chain amino acids, leading to the accumulation of toxic levels of isoleucine, valine, and leucine. This causes the death of the plant. Flupyrsulfuron also affects the photosynthesis and respiration of plants, leading to a reduction in biomass and growth.

Advantages And Limitations For Lab Experiments

Flupyrsulfuron has several advantages for lab experiments. It is highly effective against various broadleaf weeds and grasses, making it a useful tool for studying weed control. Flupyrsulfuron is also highly selective, allowing researchers to study the effects of weed control without harming crops. However, flupyrsulfuron has some limitations for lab experiments. It is a herbicide, not a growth regulator, and may not be suitable for studying the effects of plant growth regulators. Flupyrsulfuron is also not suitable for studying the effects of herbicides on non-target organisms.

Future Directions

There are several future directions for the study of flupyrsulfuron. One area of research is the development of new formulations and application methods that increase the efficacy and selectivity of flupyrsulfuron. Another area of research is the study of the effects of flupyrsulfuron on non-target organisms, including beneficial insects and soil microorganisms. Finally, the development of new herbicides with different modes of action and greater selectivity is an important area of research for the future.

Synthesis Methods

Flupyrsulfuron is synthesized through a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methoxide to form 2-methoxy-4,6-dimethylpyrimidine. This intermediate is then reacted with 2-methylsulfonyl-4-trifluoromethylbenzoic acid to form flupyrsulfuron.

Scientific Research Applications

Flupyrsulfuron has been extensively studied for its efficacy in controlling weeds in agricultural fields. It has been found to be highly effective against various broadleaf weeds and grasses, including waterhemp, giant foxtail, and common lambsquarters. Flupyrsulfuron has also been studied for its selectivity, which allows it to control weeds without harming crops.

properties

CAS RN

150315-10-9

Product Name

Flupyrsulfuron

Molecular Formula

C14H12F3N5O7S

Molecular Weight

451.34 g/mol

IUPAC Name

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H12F3N5O7S/c1-28-8-5-9(29-2)20-12(19-8)21-13(25)22-30(26,27)10-6(11(23)24)3-4-7(18-10)14(15,16)17/h3-5H,1-2H3,(H,23,24)(H2,19,20,21,22,25)

InChI Key

HCNBYBFTNHEQQJ-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC

Other CAS RN

150315-10-9

synonyms

2-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-6-(trifluoromethyl)nicotinic acid
flupyrsulfuron
methyl 2-((((4,6-dimethoxy-2-pyrimidinylamino)carbonyl)amino)sulfonyl)-6-(trifluoromethyl)-3-pyridinecarboxylate monosodium salt

Origin of Product

United States

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